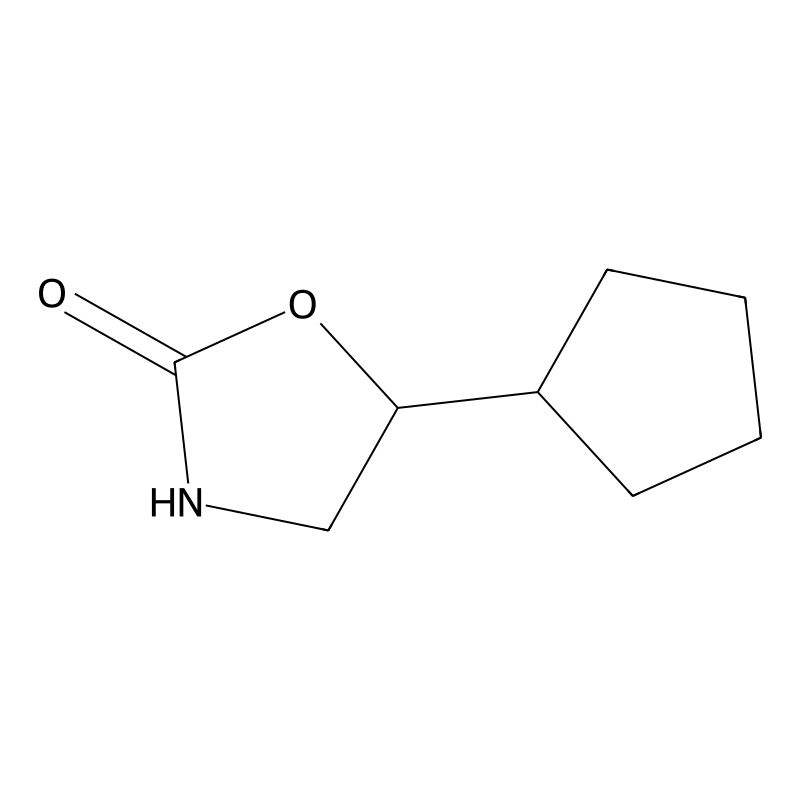5-Cyclopentyloxazolidin-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antibacterial Activity
Scientific Field: Antimicrobials
Summary of Application: Oxazolidin-2-Ones have been used as a new class of antibacterial agents with a unique mechanism of action.
Methods of Application: Oxazolidin-2-One antibacterial agents are prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs.
Photocatalysts in Energy and Environmental Science
Scientific Field: Energy and Environmental Science
Summary of Application: The physiochemical merits of g-C3N4-based photocatalysts, which can be derived from Oxazolidin-2-Ones, have garnered increasing interest.
Methods of Application: A bio-transformation of the ZnMn2O4 gel was employed to introduce highly-ordered modulation during melamine pyrolysis.
Results or Outcomes: The photocatalysts have shown potential in practical applications, but there is a gap between fundamental research and practical applications due to insufficient layer detachment.
Natural Product Synthesis
Scientific Field: Organic Chemistry
Summary of Application: The [5+2] cycloaddition is a powerful reaction to access seven-membered ring systems existing in complex natural products and pharmaceuticals.
Methods of Application: The [5+2] cycloadditions have influenced the logical process of the synthesis.
Results or Outcomes: This method has been used in the synthesis of complex natural products.
Synthesis of 4,5-Disubstituted Oxazolidin-2-One Scaffolds
Scientific Field: Organic Synthesis
Summary of Application: An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been reported.
Methods of Application: The developed approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks.
Results or Outcomes: This method allows for the rapid synthesis of a range of oxazolidin-2-one building blocks.
Medicinal Chemistry
Scientific Field: Medicinal Chemistry
Summary of Application: Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry.
Methods of Application: Linezolid was pioneered as the first approved drug containing an oxazolidinone ring as the pharmacophore group.
Results or Outcomes: Some have succeeded in reaching the advanced stages of clinical studies.
Antibacterial Activity and Chemistry
5-Cyclopentyloxazolidin-2-one is a cyclic compound that belongs to the oxazolidinone class, characterized by a five-membered ring containing both nitrogen and oxygen atoms. Its molecular formula is , and it has a molecular weight of approximately 155.20 g/mol. The structure features a cyclopentyl group attached to the nitrogen of the oxazolidinone ring, which influences its chemical properties and biological activities.
- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Ring Opening: Under certain conditions, the oxazolidinone ring can be opened to yield linear derivatives.
- Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.
These reactions are crucial for synthesizing more complex compounds and studying their reactivity.
Compounds in the oxazolidinone family, including 5-cyclopentyloxazolidin-2-one, have demonstrated significant biological activities. Some notable effects include:
- Antibacterial Properties: Oxazolidinones are known for their activity against Gram-positive bacteria, making them valuable in treating infections.
- Anticancer Activity: Certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology.
- Neurological Effects: Some studies indicate that modifications in the oxazolidinone structure can influence neuroprotective properties.
These biological activities make 5-cyclopentyloxazolidin-2-one a compound of interest in pharmaceutical research.
Several methods have been developed for synthesizing 5-cyclopentyloxazolidin-2-one:
- Cyclization Reactions: Starting from appropriate amino acids or amines, cyclization can be induced using carbonyl compounds.
- Ruthenium-Catalyzed Reactions: Recent studies highlight the use of ruthenium catalysts to facilitate the formation of oxazolidinones from aziridines and carbon dioxide .
- Substitution Reactions: The introduction of the cyclopentyl group can occur through nucleophilic substitution on an activated oxazolidinone precursor.
These methods emphasize the versatility of synthetic approaches available for generating this compound.
5-Cyclopentyloxazolidin-2-one has potential applications in various fields:
- Pharmaceutical Industry: Due to its antibacterial and anticancer properties, it may serve as a lead compound for drug development.
- Chemical Synthesis: It can be used as an intermediate in synthesizing other complex molecules.
- Material Science: Its unique structural features may allow it to be explored in developing new materials with specific properties.
Interaction studies involving 5-cyclopentyloxazolidin-2-one focus on its binding affinity with various biological targets. Research indicates that:
- It may interact with bacterial ribosomal subunits, inhibiting protein synthesis.
- Its derivatives have been shown to bind effectively to specific enzymes involved in metabolic pathways, providing insights into its mechanism of action.
Understanding these interactions is crucial for optimizing its therapeutic efficacy.
Several compounds share structural similarities with 5-cyclopentyloxazolidin-2-one. A comparison highlights its unique features:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 5-Phenyl-2-oxazolidinone | Aromatic Substituent | Antibacterial activity |
| 3-Cyclopentyl-1,3-oxazolidin-2-one | Different Ring Size | Potentially lower toxicity |
| 4-Methyl-2-oxazolidinone | Methyl Substituent | Enhanced solubility |
Uniqueness of 5-Cyclopentyloxazolidin-2-one
The presence of the cyclopentyl group distinguishes 5-cyclopentyloxazolidin-2-one from other oxazolidinones by potentially enhancing its lipophilicity and altering its pharmacokinetic properties. This structural feature may contribute to its unique biological activity profile compared to similar compounds.






